An In-depth Technical Guide to Fmoc-Asp(OAll)-OH: A Key Building Block in Modern Peptide Synthesis
An In-depth Technical Guide to Fmoc-Asp(OAll)-OH: A Key Building Block in Modern Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in solid-phase peptide synthesis (SPPS) is paramount to achieving high-purity, complex peptide sequences. Among the repertoire of protected amino acids, N-α-Fmoc-L-aspartic acid β-allyl ester, commonly known as Fmoc-Asp(OAll)-OH, has emerged as a critical tool. This guide provides a comprehensive overview of its chemical structure, physical properties, and, most importantly, its strategic application in overcoming a notorious challenge in peptide chemistry: aspartimide formation.
Core Chemical Identity and Physicochemical Properties
Fmoc-Asp(OAll)-OH is a derivative of the amino acid L-aspartic acid, where the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain β-carboxyl group is protected by an allyl ester.[1][2] This dual-protection scheme is central to its utility, offering an orthogonal approach to deprotection during peptide synthesis.[1][3] The free α-carboxyl group remains available for standard peptide bond formation.[1]
The fundamental structure of Fmoc-Asp(OAll)-OH is depicted below:
Chemical Structure:
A summary of its key physical and chemical properties is provided in the table below for quick reference.
| Property | Value | References |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-allyl ester | [4] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | [1][4] |
| CAS Number | 146982-24-3 | [1][5][6] |
| Molecular Formula | C₂₂H₂₁NO₆ | [1][5][6] |
| Molecular Weight | 395.41 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline powder | [][8][9] |
| Melting Point | 111-119 °C | [1][5] |
| Optical Rotation | [α]20/D -27° ± 2° (c=1 in DMF) | [1][5] |
| Solubility | Soluble in organic solvents like DMSO and dichloromethane. Slightly soluble in water. | [10][11] |
| Storage Conditions | 2°C to 8°C, away from moisture and light | [1][5][11] |
The Strategic Advantage: Orthogonal Deprotection and Prevention of Aspartimide Formation
The primary challenge with incorporating aspartic acid into a peptide sequence using the standard Fmoc/tBu strategy is the formation of aspartimide.[12] This side reaction occurs when the peptide is exposed to the basic conditions (typically piperidine in DMF) used for Fmoc group removal.[12] The nitrogen of the peptide backbone can attack the side-chain β-ester (commonly a tert-butyl ester), leading to a cyclic imide intermediate. This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the isomeric and difficult-to-separate β-aspartyl peptide, compromising the purity and yield of the final product.[12] This issue is particularly pronounced in sequences containing Asp-Gly motifs.[1]
Fmoc-Asp(OAll)-OH provides an elegant solution to this problem. The allyl ester is stable to the basic conditions used for Fmoc deprotection, thus preventing the initial cyclization step.[13] The true power of this building block lies in its orthogonal deprotection capability. The allyl group can be selectively removed under very mild, specific conditions using a palladium(0) catalyst, which does not affect the Fmoc group or other acid-labile side-chain protecting groups like Boc or Trityl.[1][3][14]
This orthogonal strategy is visualized in the workflow below:
Caption: Orthogonal deprotection workflow using Fmoc-Asp(OAll)-OH.
Experimental Protocol: On-Resin Allyl Ester Deprotection
The following protocol outlines a standard procedure for the removal of the allyl protecting group from a resin-bound peptide. This procedure must be performed under an inert atmosphere (e.g., nitrogen or argon) to protect the palladium catalyst from oxidation.
Materials:
-
Resin-bound peptide containing an Asp(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger (e.g., phenylsilane (PhSiH₃), morpholine, or dimedone)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard solid-phase synthesis vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous DCM or THF for 30 minutes in the synthesis vessel.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 5-10 minutes to create an inert atmosphere.
-
Reagent Preparation: In a separate flask, dissolve the palladium catalyst, Pd(PPh₃)₄ (0.2-0.3 equivalents), and the scavenger, phenylsilane (15-25 equivalents), in anhydrous DCM. The solution should be freshly prepared.
-
Deprotection Reaction: Add the catalyst/scavenger solution to the swollen resin.
-
Reaction Incubation: Gently agitate the resin slurry at room temperature for 1-2 hours. Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS. Microwave heating (e.g., 40°C for 5-10 minutes) can be used to accelerate the deprotection.[15]
-
Repeat (Optional): For complete removal, especially with sterically hindered sequences, it may be necessary to drain the reaction solution and repeat the treatment with a fresh portion of the catalyst/scavenger solution.[15]
-
Washing: After the reaction is complete, drain the solution and extensively wash the resin. A typical washing sequence is:
-
DCM (3x)
-
0.5% Diisopropylethylamine (DIPEA) in DMF (2x)
-
0.5% Sodium diethyldithiocarbamate in DMF (to scavenge residual palladium) (2x)
-
DMF (3x)
-
DCM (3x)
-
-
Drying: Dry the resin under vacuum. The resin is now ready for subsequent steps, such as side-chain modification or final cleavage from the support.
Causality and Self-Validation: The use of a scavenger is critical. The palladium catalyst forms a π-allyl complex, and the scavenger's role is to irreversibly trap the allyl group, driving the equilibrium towards deprotection and preventing side reactions.[14] The yellow/orange color of the palladium complex often dissipates upon completion. A negative Kaiser test (if the N-terminus is protected) and HPLC-MS analysis of a cleaved test sample serve as validation that the deprotection is complete without affecting other protecting groups.
Applications Beyond Aspartimide Prevention
While its primary role is to mitigate aspartimide formation, the unique reactivity of the deprotected aspartate side chain makes Fmoc-Asp(OAll)-OH a versatile tool for more advanced peptide modifications:
-
Peptide Cyclization: The deprotected side-chain carboxyl group can be used to form lactam bridges with a free amino group on another residue (e.g., Lys, Orn), leading to cyclized peptides with enhanced stability and bioactivity.[3][16]
-
Bioconjugation: The free carboxylate serves as a handle for conjugating other molecules, such as fluorescent dyes, polymers, or small-molecule drugs, to specific sites within a peptide sequence.[]
-
Synthesis of Complex Derivatives: It is a valuable starting material for creating N-glycosylated asparagine building blocks, which are crucial for synthesizing glycoproteins.[17]
Conclusion
Fmoc-Asp(OAll)-OH is more than just a protected amino acid; it is a problem-solving reagent that addresses a fundamental challenge in Fmoc-SPPS. Its strategic use enables the synthesis of long and complex aspartic acid-containing peptides with higher fidelity. The orthogonality of the allyl protecting group opens avenues for sophisticated peptide modifications, including cyclization and site-specific conjugation. For any scientist engaged in peptide synthesis, a thorough understanding of the properties and applications of Fmoc-Asp(OAll)-OH is essential for expanding the horizons of peptide design and drug discovery.
References
- Fmoc-Asp(OAll)-OH - 146982-24-3. Vulcanchem.
- Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization.
- Fmoc-Asp(OAll)-OH MSDS - 852122. Merck.
- FMOC-Asp(OAll)-OH. Nordmann.
- Fmoc-L-aspartic acid a-allyl ester - (CAS 144120-53-6). BOC Sciences.
- Fmoc-L-aspartic acid a-allyl ester. Chem-Impex.
- Fmoc-Asp-allyl ester. Bachem Products.
- Fmoc-Asp(OAll)-OH >= 98.0 HPLC 146982-24-3. Sigma-Aldrich.
- Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692. PubChem - NIH.
- Fmoc-L-aspartic acid β-allyl ester. Chem-Impex.
- Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage.
- Deprotection: The Concept of Orthogonal Sets. In Protective Groups in Organic Synthesis.
- Fmoc-Asp-OAll ≥98.
- FMOC-ASP(OALL)-OH | 146982-24-3. ChemicalBook.
- Allyl Ester Deprotection and On-Resin Cycliz
- CAS 146982-24-3: Fmoc-Asp(OAll)-OH. CymitQuimica.
- Fmoc-Asp(OAll)-OH | CAS 146982-24-3. Santa Cruz Biotechnology.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
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